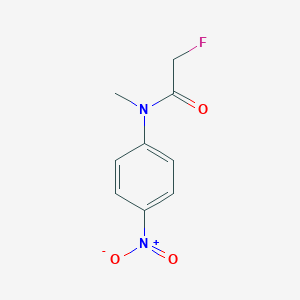

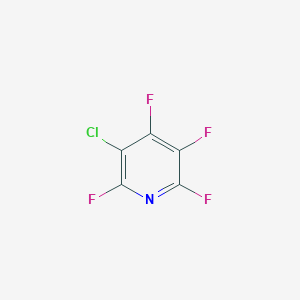

3-氯-2,4,5,6-四氟吡啶

描述

3-Chloro-2,4,5,6-tetrafluoropyridine (CFTFP) is a versatile and widely used fluorinated organic compound. It has been extensively studied since its discovery in the early 1960s and has since been used in a variety of applications. CFTFP has many unique properties such as its high thermal stability, low volatility and low toxicity, making it an ideal compound for use in a variety of scientific fields.

科学研究应用

量子力学计算

使用密度泛函理论(DFT)对3-氯-2,4,5,6-四氟吡啶进行了研究,以研究其热力学性质和振动光谱研究。研究人员使用量子力学计算来理解其能量、几何结构和振动波数。这项研究为深入了解3-氯-2,4,5,6-四氟吡啶的分子稳定性、键强度和分子结构提供了见解,有助于更深入地了解其化学性质(Selvarani, Balachandran, & Vishwanathan, 2014)。

光解离动力学

该化合物也是光解离动力学领域研究的对象。研究人员利用共振增强多光子电离飞行时间(REMPI-TOF)技术探索卤代吡啶的动力学,包括3-氯-2,4,5,6-四氟吡啶。这项研究有助于理解分子在光激发下的行为,提供了关于该化合物的平动能分布和反应机制的见解(Srinivas & Upadhyaya, 2016)。

氢脱氟机制

另一项重要研究调查了3-氯-2,4,5,6-四氟吡啶的还原去卤反应,重点关注其自由基阴离子的势能表面(PES)。这项研究为C-F和C-Cl键裂解机制提供了宝贵的见解,增进了我们对卤代化合物的化学反应性和稳定性的理解(Andreev, Beregovaya, & Shchegoleva, 2020)。

氟代吡啶的合成

该化合物在镍衍生物和氟代吡啶的合成中起着关键作用。研究表明其在形成配合物和实现通常无法获得的氟代吡啶方面的作用。这项研究对合成化学做出了贡献,特别是在新化合物的开发方面(Sladek, Braun, Neumann, & Stammler, 2003)。

催化脱氟

3-氯-2,4,5,6-四氟吡啶已成为催化氢脱氟(HDF)研究的对象,用于获得具有令人满意的区域选择性的部分氟代化合物。这类研究对于理解在其他卤素存在的情况下选择性C-F键裂解至关重要(Matsunami, Kuwata, & Kayaki, 2022)。

安全和危害

作用机制

Target of Action

3-Chloro-2,4,5,6-tetrafluoropyridine is a fluoropyridine derivative . It primarily targets organo-zinc compounds . The role of these targets is to facilitate the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with other compounds .

Mode of Action

The compound interacts with its targets by reacting with zinc to form corresponding organo-zinc compounds . It also reacts with tris(diethylamino)phosphine (P(NEt)3) in the presence of a proton donor . This reaction results in the formation of a product with fluorine replaced by hydrogen at position 4 .

Biochemical Pathways

It’s known that the compound participates in reactions that involve the formation of organo-zinc compounds and the replacement of fluorine with hydrogen .

生化分析

Biochemical Properties

3-Chloro-2,4,5,6-tetrafluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It forms corresponding organo-zinc compounds by reacting with zinc . Additionally, it reacts with tris(diethylamino)phosphine in the presence of a proton donor to form products with fluorine replaced by hydrogen at position 4 . These interactions suggest that 3-Chloro-2,4,5,6-tetrafluoropyridine can participate in complex biochemical pathways, potentially influencing enzyme activity and protein function.

Molecular Mechanism

At the molecular level, 3-Chloro-2,4,5,6-tetrafluoropyridine exerts its effects through various binding interactions with biomolecules. It can form organo-zinc compounds and react with phosphine derivatives, indicating its potential to modulate enzyme activity and protein interactions . These molecular interactions may result in enzyme inhibition or activation, as well as changes in gene expression, ultimately affecting cellular processes.

Metabolic Pathways

3-Chloro-2,4,5,6-tetrafluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form organo-zinc compounds and react with phosphine derivatives suggests its participation in metabolic processes that influence enzyme activity and metabolite levels . These interactions can affect metabolic flux and the overall metabolic state of cells.

属性

IUPAC Name |

3-chloro-2,4,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZMYHSICIOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169628 | |

| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1735-84-8 | |

| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,4,5,6-tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Chloro-2,4,5,6-tetrafluoropyridine react differently with zirconocene complexes compared to their titanium counterparts?

A2: Studies using zirconocene bis(trimethylsilyl)acetylene complexes, such as Cp2Zr(L)(η2-Me3SiC2SiMe3) (L = THF, pyridine), demonstrate a preference for C–Cl bond activation in 3-Chloro-2,4,5,6-tetrafluoropyridine, yielding Cp2Zr(3-C5NF4)Cl []. In contrast, similar titanium complexes, like Cp2Ti(η2-Me3SiC2SiMe3), favor C–F bond activation over C–H or C–Cl activation when reacting with fluorinated pyridines []. This difference highlights the influence of the metal center on the reaction pathway and selectivity in organometallic transformations.

Q2: Can 3-Chloro-2,4,5,6-tetrafluoropyridine be selectively defluorinated?

A3: While direct, selective defluorination of 3-Chloro-2,4,5,6-tetrafluoropyridine has not been reported in the provided research, related studies suggest possibilities. Research on transfer hydrogenative defluorination of polyfluoroarenes, including pentafluoropyridine, using a bifunctional azairidacycle catalyst with HCOOK as a hydrogen source shows promise []. This method preferentially cleaves C-F bonds, leaving other substituents, like chlorine, untouched []. This strategy could potentially be applied to 3-Chloro-2,4,5,6-tetrafluoropyridine, although further investigation is needed to confirm its efficacy and selectivity for this specific substrate.

Q3: Are there any studies on the photochemical behavior of 3-Chloro-2,4,5,6-tetrafluoropyridine?

A4: One study has investigated the gas-phase photoisomerization of 3-Chloro-2,4,5,6-tetrafluoropyridine []. Further details about the specific products and mechanisms of this photoisomerization are not provided in the abstract, but it suggests potential for photochemical transformations of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)

![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)

![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)